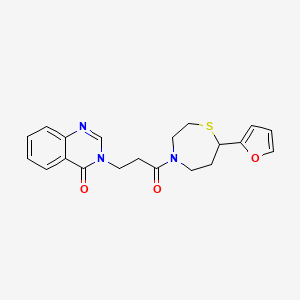

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their bioactive properties . They can be synthesized from furan-2-carbaldehydes, which are biomass-derived chemicals .

Synthesis Analysis

Furan-2-carbaldehydes can be used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones . The synthesis process involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones from furan-2-carbaldehydes involves a ligand-free photocatalytic C–C bond cleavage . This suggests that the compound may also be involved in similar chemical reactions.Scientific Research Applications

Anticonvulsant Activity

Quinazolines and their derivatives, such as the one mentioned, have been investigated for their potential anticonvulsant properties. A study by Fatmi et al. synthesized a series of quinazolines and evaluated their anticonvulsant activity using the timed intravenous pentylenetetrazol seizure threshold method. Although the compounds showed varying degrees of activity, the research highlights the potential of quinazolinone derivatives in developing anticonvulsant medications (Fatmi, Vaidya, Iturrian, & Blanton, 1984).

Antimicrobial and Antitumor Activity

Research by Abu-Hashem et al. explored the synthesis of furothiazolo pyrimido quinazolinones from visnagenone or khellinone, examining their antimicrobial activity. These compounds demonstrated significant potential in inhibiting the growth of bacteria and fungi, indicating their relevance in developing new antimicrobial agents (Abu‐Hashem, 2018). Another study by Noolvi et al. synthesized quinazoline derivatives and assessed their antitumor activity, identifying compounds with potential anticancer properties (Noolvi, Patel, Bhardwaj, & Chauhan, 2011).

Diuretic Agents

Quinazolin‐4(3H)‐one derivatives have been synthesized and evaluated for their diuretic activity. A study by Maarouf, El‐Bendary, and Goda developed a series of these derivatives, demonstrating the influence of the heterocyclic combination on diuretic activity. This research underscores the utility of quinazolinone derivatives in discovering new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).

Synthesis Techniques and Material Applications

The compound and its derivatives are also significant in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, furan-2-carbaldehydes have been utilized as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This technique represents an efficient and eco-friendly approach for generating quinazolinone-based compounds with potential applications in material science and drug development (Yu, Zhang, Qin, Wang, Ren, & He, 2018).

properties

IUPAC Name |

3-[3-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c24-19(22-9-7-18(27-13-11-22)17-6-3-12-26-17)8-10-23-14-21-16-5-2-1-4-15(16)20(23)25/h1-6,12,14,18H,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJGOFCYPSYFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)

![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2398939.png)